Amino pKa Decrease vs. Non-Fluorinated Analogs
The α-trifluoromethyl group dramatically reduces the basicity of the α-amino group. In a direct head-to-head comparison, the pKa of the amino group in α-trifluoromethylalanine was lowered by 4.3 units relative to the non-fluorinated α-methylalanine [1]. For the specific target compound, (S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid, the predicted pKa of the amino group is approximately 0.75 .
| Evidence Dimension | pKa of α-amino group |
|---|---|
| Target Compound Data | pKa ≈ 0.75 (predicted) |
| Comparator Or Baseline | α-Methylalanine (non-fluorinated analog) |
| Quantified Difference | ΔpKa = -4.3 units |
| Conditions | Aqueous solution; comparison based on experimental determination for racemic α-trifluoromethylalanine vs. α-methylalanine |
Why This Matters
A 4.3-unit pKa shift fundamentally alters the protonation state of the amine at physiological pH (7.4), directly impacting the compound's ability to participate in electrostatic interactions, membrane permeability, and its overall reactivity in bioconjugation and peptide coupling.
- [1] Christensen, H. N., Oxender, D. L., Liang, M., & Vatz, K. A. (1963). The acid strength of the amino group as a factor in the transport of amino acids. Journal of Biological Chemistry, 238(12), 3309-3312. View Source
